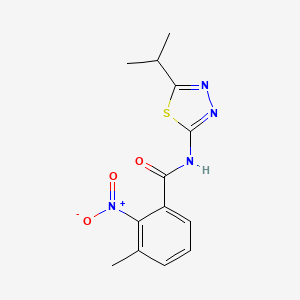![molecular formula C15H16N2O2S2 B5815825 methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)
methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate, also known as MTAPA, is a synthetic compound that has been extensively studied for its potential applications in the field of pharmaceuticals. MTAPA is a thiosemicarbazone derivative that has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate is still under investigation. However, studies have shown that the compound has a cytotoxic effect on cancer cells, which may be due to its ability to induce apoptosis. methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to have a cytotoxic effect on cancer cells, but it also has other biochemical and physiological effects. The compound has been shown to induce oxidative stress, which may contribute to its cytotoxic effects. methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. However, the compound also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the study of methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use as an anticancer agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate and its potential applications in other fields, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction of 4-aminophenyl acetic acid with thiosemicarbazide followed by the addition of 2-thienylmethyl chloride. The final product is obtained by the methylation of the amine group with methyl iodide. The synthesis of methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate is a multi-step process that requires careful monitoring and purification to obtain a pure product.
Aplicaciones Científicas De Investigación
Methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential applications in the field of pharmaceuticals. The compound has shown promising results in various scientific research studies, including its potential use as an anticancer agent. methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Propiedades
IUPAC Name |
methyl 2-[4-(thiophen-2-ylmethylcarbamothioylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-19-14(18)9-11-4-6-12(7-5-11)17-15(20)16-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWYRKRRNIGBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)

![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)

![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)

